molecular formula C21H23ClN2O3 B2927110 5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005294-32-5

5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2927110
CAS No.: 1005294-32-5
M. Wt: 386.88
InChI Key: CBDXHKIVIFKSPB-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-10-4-5-14-6-8-16(12-18(14)24)23-20(25)17-11-15(22)7-9-19(17)27-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXHKIVIFKSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The tetrahydroquinoline moiety is then synthesized and attached to the benzamide core through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzamide derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s closest analogues differ primarily in the substituents on the tetrahydroquinoline ring and the benzamide moiety. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituent on Tetrahydroquinoline Molecular Formula Molecular Weight logP Key Properties
Target Compound 2-Methylpropanoyl Not provided Not provided Not provided Acyl group may enhance lipophilicity
15a 4-(N-Pyridin-2-ylsulfamoyl)phenyl C₃₂H₂₈ClN₃O₄S Not calculated Not provided α-Amylase/α-glucosidase inhibition (44.36% ± 0.01)
15b 4-(N-Pyridin-3-ylsulfamoyl)phenyl C₃₂H₂₈ClN₃O₄S Not calculated Not provided Acetylcholinesterase inhibition
G511-0109 Furan-2-carbonyl C₂₂H₁₉ClN₂O₄ 410.86 4.31 High logP, moderate solubility (logSw = -4.57)
AJ5 2-Methoxyethyl C₂₀H₁₉ClN₂O₃ 370.829 Not provided Lower molecular weight, polar surface area = 54.85 Ų
Key Observations:
  • Substituent Impact on Lipophilicity : The furan-2-carbonyl substituent in G511-0109 confers a logP of 4.31, suggesting moderate lipophilicity, whereas the sulfonamide derivatives (15a, 15b) likely exhibit higher polarity due to their sulfamoyl groups .

Discussion: Implications of Structural Modifications

  • Acyl vs. Sulfonamide Groups: The 2-methylpropanoyl group in the target compound may enhance membrane permeability compared to the sulfonamide derivatives (15a, 15b), which prioritize enzyme binding via hydrogen-bonding interactions .
  • Physicochemical Trade-offs : Higher logP values (e.g., 4.31 in G511-0109 ) may improve blood-brain barrier penetration but reduce aqueous solubility, a critical consideration for drug development .

Biological Activity

5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, which incorporates a chloro group, a methoxy group, and a tetrahydroquinoline moiety, suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on available research and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is characterized by:

  • Chloro group at the 5-position
  • Methoxy group at the 2-position
  • Tetrahydroquinoline structure linked via an acyl substituent

This configuration is believed to influence its biological properties significantly.

Biological Activity Overview

Research into similar compounds has indicated that tetrahydroquinoline derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have reported that compounds with similar structures exhibit significant antimicrobial effects. For example:

  • Quinoline derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that this compound could possess similar therapeutic potential.

Anticancer Activity

Tetrahydroquinoline derivatives have also been investigated for their anticancer properties. Research indicates that:

  • Certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). Key features influencing activity include:

  • Substituents on the benzamide moiety : The presence of halogens or alkoxy groups can enhance binding affinity to biological targets.
  • Tetrahydroquinoline ring : Variations in this core structure can significantly affect pharmacological profiles .

Experimental Studies

While specific studies on this compound may be limited, related compounds provide insight into its potential activities. For instance:

Case Study: Related Compound Activity

Compound NameBiological ActivityReference
Tetrahydroquinoline Derivative AAntimicrobial against E. coli
Tetrahydroquinoline Derivative BCytotoxicity against breast cancer cells

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